1-(4-methoxyphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid
CAS No.: 94206-16-3
Cat. No.: VC21465412
Molecular Formula: C16H13N3O3
Molecular Weight: 295.29g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 94206-16-3 |
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Molecular Formula | C16H13N3O3 |
Molecular Weight | 295.29g/mol |
IUPAC Name | 1-(4-methoxyphenyl)-5-phenyl-1,2,4-triazole-3-carboxylic acid |
Standard InChI | InChI=1S/C16H13N3O3/c1-22-13-9-7-12(8-10-13)19-15(11-5-3-2-4-6-11)17-14(18-19)16(20)21/h2-10H,1H3,(H,20,21) |
Standard InChI Key | BULCXVGTMGQCPF-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)N2C(=NC(=N2)C(=O)O)C3=CC=CC=C3 |
Canonical SMILES | COC1=CC=C(C=C1)N2C(=NC(=N2)C(=O)O)C3=CC=CC=C3 |
Introduction
Chemical Structure and Identification
1-(4-Methoxyphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound characterized by:
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Molecular Formula: C₁₆H₁₃N₃O₃
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Molecular Weight: 295.29 g/mol
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Key Structural Features:
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A 1,2,4-triazole ring substituted with a 4-methoxyphenyl group at position 1 and a phenyl group at position 5.
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A carboxylic acid group at position 3, enhancing solubility and reactivity.
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Property | Value | Source |
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SMILES | COC1=CC=C(C=C1)N2C(=NC(=N2)C(=O)O)C3=CC=CC=C3 | |
InChI Key | BULCXVGTMGQCPF-UHFFFAOYSA-N | |
Canonical SMILES | COC1=CC=C(C=C1)N2C(=NC(=N2)C(=O)O)C3=CC=CC=C3 |
The compound’s structure is confirmed via spectroscopic methods, including IR (C=O stretch at ~1700 cm⁻¹) and ¹H NMR (aromatic proton signals in the 6.8–7.6 ppm range) .
Synthesis and Production Methods
Core Synthetic Routes
The compound is synthesized through a multi-step process:
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Hydrazide Formation: Reaction of 4-methoxyphenylhydrazine with phenyl isocyanate to form the corresponding hydrazide.
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Cyclization: Acid-catalyzed cyclization in solvents like ethanol or methanol at 80–100°C for 4–6 hours .
Industrial-Scale Optimization:
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Continuous Flow Reactors: Enable precise temperature control and improved yields.
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Catalysts: Palladium or copper catalysts accelerate reaction kinetics.
Alternative Approaches
Chemical Reactivity and Functionalization
Reaction Types and Conditions
The compound undergoes diverse transformations, including:
Reaction Type | Reagents/Conditions | Products |
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Oxidation | KMnO₄ (acidic), H₂O₂ | Oxidized derivatives (e.g., ketones) |
Reduction | NaBH₄ (methanol), LiAlH₄ | Reduced triazoles |
Substitution | Alkyl halides (base), amines | Substituted triazole derivatives |
Key Observations:
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Electrophilic Aromatic Substitution: The triazole ring’s electron-deficient nature directs electrophiles to specific positions.
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Carboxylic Acid Reactivity: The -COOH group participates in esterification, amidation, and salt formation.
Cell Line | IC₅₀ (μg/mL) | Mechanism of Action | Source |
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HCT-116 (colon) | 1.9 | Apoptosis induction | |
MCF-7 (breast) | 2.3 | p53 pathway activation |
Mechanistic Insights:
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Apoptosis: Activation of caspase cascades and mitochondrial membrane depolarization.
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DNA Interference: Potential intercalation into DNA, disrupting replication .
Antimicrobial Activity
The triazole moiety inhibits microbial enzymes, such as those involved in cell wall synthesis or protein folding.
Structure-Activity Relationship (SAR):
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Electron-Donating Groups (e.g., methoxy) enhance antimicrobial potency by increasing bioavailability .
Anti-inflammatory and Antifungal Effects
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COX Inhibition: Derivatives show IC₅₀ values of 39.8 μM (COX-1) and 46.3 μM (COX-2), comparable to indomethacin.
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Antifungal Activity: Modifications to phenyl rings improve efficacy against Candida species.
Agricultural and Material Science Applications
Herbicidal Activity
Triazole-based herbicides inhibit weed growth while sparing crops. Field trials demonstrate:
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Weed Biomass Reduction: Up to 70% in treated plots compared to controls.
Polymer Chemistry
Incorporation into polymer matrices enhances:
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Thermal Stability: Increased decomposition temperature (T₅₀).
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Mechanical Strength: Higher tensile modulus in composite materials.
Comparative Analysis with Analogues
Structural Similarity and Divergence
Advantages of Target Compound:
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Carboxylic Acid Group: Enables salt formation for improved bioavailability.
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1,2,4-Triazole Core: Superior stability and reactivity compared to 1,2,3-triazoles .
Molecular Modeling and Computational Studies
Key Findings:
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Docking Studies: High binding affinity to COX enzymes (ΔG ~ -8 kcal/mol).
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Quantum Mechanics: HOMO-LUMO gap predicts reactivity in electrophilic substitutions .
Future Directions and Research Gaps
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Optimized Synthesis: Development of green chemistry methods to reduce solvent usage.
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Targeted Drug Delivery: Exploring prodrug strategies to enhance specificity.
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Material Science: Investigating triazole-based composites for energy storage applications.
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